

"crystal structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"

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Compound of Interest

N-(6-nitro-1,3-benzothiazol-2yl)acetamide

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An In-depth Technical Guide on the Crystal Structure of **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide**

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This technical document provides a comprehensive overview of the synthesis and structural characteristics of N-(1,3-benzothiazol-2-yl)acetamide derivatives, with a specific focus on N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. While a definitive published crystal structure for the 6-nitro derivative is not currently available in crystallographic databases, this guide leverages detailed data from its parent compound, N-(1,3-benzothiazol-2-yl)acetamide, to project its structural properties. This whitepaper details the established synthetic protocols, methodologies for crystallographic analysis, and presents key structural data from the reference compound to serve as a robust framework for researchers. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with significant biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the precise molecular geometry and intermolecular interactions through crystallographic analysis is paramount for rational drug design and development.



Synthesis and Crystallization

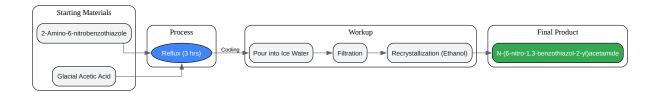
The synthesis of **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide** is typically achieved through a two-step process, beginning with the appropriate 2-aminobenzothiazole precursor. The subsequent acylation reaction yields the final product, which can then be crystallized for structural analysis.

Detailed Experimental Protocol: Synthesis

A common and effective method for synthesizing N-(1,3-benzothiazol-2-yl)acetamide derivatives involves the acylation of the corresponding 2-aminobenzothiazole.[3] The following protocol is adapted for the synthesis of the 6-nitro derivative.

- Starting Material: 2-Amino-6-nitrobenzothiazole (1 mmol) is used as the primary precursor.[4]
- Reaction Setup: The 2-amino-6-nitrobenzothiazole is dissolved in 30 mL of glacial acetic acid.
- Acylation: The solution is refluxed for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
- Purification: The resulting precipitate, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, is collected by filtration.
- Recrystallization: The crude product is recrystallized from ethanol to yield high-purity crystals suitable for X-ray diffraction studies.[3] Colorless or pale yellow blocks are typically grown using the slow evaporation method from a methanol solution.[3]





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Caption: Synthetic workflow for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

Crystallographic Analysis

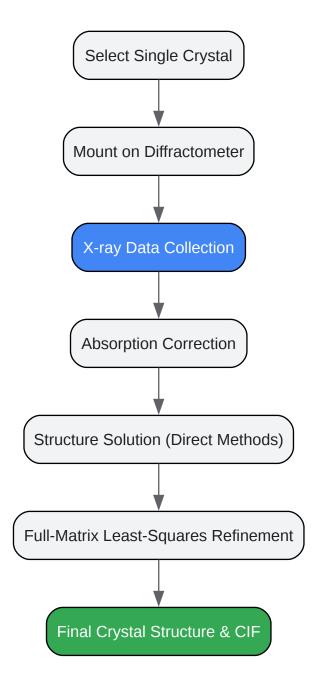
The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following sections detail the experimental protocol and the reference data from the parent compound, N-(1,3-benzothiazol-2-yl)acetamide.

Experimental Protocol: X-ray Diffraction

The methodology for data collection and structure refinement is critical for obtaining high-quality crystallographic data. The protocol used for the parent analogue is as follows[3]:

- Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Agilent Xcalibur, Eos, Gemini) equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 173 K).[3]
- Absorption Correction: A multi-scan absorption correction is applied to the collected data using software such as CrysAlis PRO.[3]
- Structure Solution: The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., using SHELXL97).
- Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]





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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Reference Crystal Structure Data

The following tables summarize the quantitative crystallographic data for the reference compound, N-(1,3-benzothiazol-2-yl)acetamide ($C_9H_8N_2OS$).[3] This information provides a valuable baseline for predicting the structural parameters of the 6-nitro derivative. The introduction of a nitro group may lead to slight changes in cell parameters and intermolecular



interactions due to its electron-withdrawing nature and potential for additional hydrogen bonding.

Table 1: Crystal Data and Structure Refinement for N-(1,3-benzothiazol-2-yl)acetamide[3]

Parameter	Value	
Chemical Formula	C ₉ H ₈ N ₂ OS	
Formula Weight (M _r)	192.24	
Crystal System	Monoclinic	
Space Group	P21/c	
a (Å)	11.1852 (4)	
b (Å)	7.4037 (4)	
c (Å)	20.9189 (8)	
β (°)	94.408 (3)	
Volume (V, ų)	1727.21 (13)	
Z	8	
Temperature (K)	173	
Radiation	Mo Kα (λ = 0.71073 Å)	
Measured Reflections	20845	
Independent Reflections	5918	
R_int	0.033	
Final R[F ² > $2\sigma(F^2)$]	0.044	
wR(F²)	0.109	
Goodness-of-fit (S)	1.08	

Key Structural Features of the Reference Compound



The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide reveals several key features that are likely to be conserved in its 6-nitro analogue:

- Asymmetric Unit: The asymmetric unit contains two independent molecules, labeled A and B.
 [3]
- Planarity: The dihedral angle between the benzothiazole ring system and the acetamide group is small, indicating a high degree of planarity (2.7(4)° for molecule A and 7.2(2)° for molecule B).[3]
- Hydrogen Bonding: In the crystal, molecules are linked by N—H···N hydrogen bonds, forming dimers with an R₂²(8) graph-set motif. These dimers then stack along the crystal axis.[3] The introduction of a nitro group in the 6-position may introduce additional C-H···O interactions, potentially influencing the overall packing arrangement.

Table 2: Hydrogen-Bond Geometry (Å, °) for N-(1,3-benzothiazol-2-yl)acetamide[3]

D—H···A	D—H	н…а	D···A	D—H···A
N2A—H2A···N1B	0.86	2.11	2.9700 (16)	176
N2B—H2B···N1A	0.86	2.14	2.9749 (16)	165

Conclusion

This technical guide provides a detailed framework for the synthesis and crystallographic study of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. By leveraging comprehensive data from the well-characterized parent compound, N-(1,3-benzothiazol-2-yl)acetamide, we have outlined robust experimental protocols and presented key structural parameters. The provided data on unit cell dimensions, space group, and hydrogen bonding motifs serves as a critical reference point for researchers. The addition of a nitro group at the 6-position is anticipated to modulate the electronic properties and may introduce new intermolecular interactions, making the definitive crystallographic study of this specific derivative a valuable endeavor for the drug development community. The methodologies and reference data herein are intended to facilitate and guide such future research.



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